(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide
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Overview
Description
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide is a complex organic compound that features a benzothiazole ring fused with a furan ring, a cyano group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
Furan Ring Formation: The furan ring can be introduced through a cyclization reaction involving furfural or its derivatives.
Coupling Reactions: The benzothiazole and furan rings are then coupled using appropriate coupling agents and conditions.
Acrylamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Mechanism of Action
The mechanism of action of (E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, depending on its application.
Pathways Involved: In medicinal applications, it may inhibit specific signaling pathways involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Benzothiazol-2-yl-furan-2-yl)-benzoic acid
- 4-(5-Benzothiazol-2-yl-furan-2-yl)-benzoic acid methyl ester
Uniqueness
(E)-3-(5-Benzothiazol-2-yl-furan-2-yl)-2-cyano-N-methyl-acrylamide is unique due to its combination of a benzothiazole ring, a furan ring, and an acrylamide moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-18-15(20)10(9-17)8-11-6-7-13(21-11)16-19-12-4-2-3-5-14(12)22-16/h2-8H,1H3,(H,18,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKWDXDLRHMQJS-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=NC3=CC=CC=C3S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=NC3=CC=CC=C3S2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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